molecular formula C11H13NO3 B126696 4-Benzyl-2-hydroxymorpholin-3-one CAS No. 287930-73-8

4-Benzyl-2-hydroxymorpholin-3-one

Cat. No. B126696
M. Wt: 207.23 g/mol
InChI Key: CAGSEMPCDRYWFN-UHFFFAOYSA-N
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Description

4-Benzyl-2-hydroxymorpholin-3-one is a chemical compound that is part of the benzomorpholine family, which are heterocyclic compounds containing a morpholine ring with a benzyl substitution. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzomorpholine derivatives can be achieved through various methods. One approach involves the cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols, where molecular oxygen is used as the terminal oxidant. Adjustments in solvents and bases can lead to complete inversion of chemoselectivity . Another method

Scientific Research Applications

Enzyme Inhibition

  • Alternate Substrate Inhibitor for α-Chymotrypsin : A novel type of fast-acting alternate substrate inhibitor for α-chymotrypsin has been discovered, specifically (3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one (Kim & Ryoo, 1995).

Defence Chemicals in Plants

  • Hydroxamic Acids in Gramineae : A study found that hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones play a significant role in the defence of cereals against various threats, including insects, fungi, bacteria, and in detoxifying herbicides (Niemeyer, 1988).

Chemical Synthesis and Catalysis

  • Cu(OAc)2-catalyzed Oxyfunctionalization : A study on the oxyfunctionalization of benzylic C(sp3)–H bonds using Cu(OAc)2 catalysis, with implications for pharmaceutical applications, highlighted the significance of 4-hydroxybenzyl groups in this process (Jiang et al., 2014).
  • Flavonol-based Fluorescent Probes : Flavonols, such as 3-hydroxyl-2-phenyl-1-benzopyran-4-one, have been used in the design of small-molecule fluorescent probes for various sensing applications (Qin et al., 2021).

Pharmacology and Biomedical Applications

  • Antihyperglycemic Agents : A study on the synthesis and antidiabetic characterization of specific benzyl pyrazoles and pyrazolones showed their potential as potent antihyperglycemic agents (Kees et al., 1996).

Organic Synthesis Techniques

  • Asymmetric Synthesis Catalyzed by Palladium : The catalytic reaction involving 2-(benzylamino)ethanol demonstrated the production of 4-benzyl-2-vinylmorpholine, showcasing the application in asymmetric synthesis (Yamazaki & Achiwa, 1995).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .

Future Directions

As an intermediate in the synthesis of Aprepitant, 4-Benzyl-2-hydroxymorpholin-3-one plays a crucial role in the production of this important drug . Aprepitant is the first neurokinin-1 (NK-1) receptor blocker and is mainly used for treating nausea and vomiting caused by chemotherapy . The sales of Aprepitant have rapidly increased year by year, and it will become the focus of clinical application of chemotherapy antiemetic drugs in the future .

properties

IUPAC Name

4-benzyl-2-hydroxymorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGSEMPCDRYWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433133
Record name 4-benzyl-2-hydroxy-morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-hydroxymorpholin-3-one

CAS RN

287930-73-8
Record name 4-benzyl-2-hydroxy-morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-hydroxymorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Benzyl-2-hydroxymorpholin-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW732HYZ43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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